molecular formula C23H25N9O3S B606836 CUDC-908 CAS No. 1235449-52-1

CUDC-908

Número de catálogo B606836
Número CAS: 1235449-52-1
Peso molecular: 507.573
Clave InChI: TWJZFXHSPBBPNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CUDC-907, also known as BEBT-908 or MDK9521, is a dual inhibitor of histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K) enzymes . It has been evaluated in clinical trials for the treatment of advanced hematological tumors .


Molecular Structure Analysis

CUDC-908 has a complex molecular structure with a total of 65 bonds, including 40 non-H bonds, 23 multiple bonds, 7 rotatable bonds, 1 double bond, and 22 aromatic bonds . It contains 1 five-membered ring, 4 six-membered rings, and 1 nine-membered ring .


Chemical Reactions Analysis

CUDC-907 has been shown to induce DNA damage in cancer cells, which is indicated by a dose-dependent increase of γH2AX, a marker of DNA double-strand breaks . It also inhibits the PI3K/AKT/mTOR pathways and downregulates the expression of c-Myc .


Physical And Chemical Properties Analysis

This compound is a solid powder with a chemical formula of C23H25N9O3S. It has an exact mass of 507.18 and a molecular weight of 507.573 .

Aplicaciones Científicas De Investigación

1. Cancer Network Disruption

CUDC-908 has been identified as a potent inhibitor of both histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K) in cancer cells. It disrupts multiple oncogenic signaling networks, showing significant anticancer activity and mechanism of action in cancer treatment. This is particularly notable in cancer cells where it inhibits class I PI3Ks as well as classes I and II HDAC enzymes, leading to the durable inhibition of the PI3K-AKT-mTOR pathway and other compensatory signaling molecules, thus exhibiting greater growth inhibition and proapoptotic activity in cancer cells (Qian et al., 2012).

2. Targeting Resistant Cancer Types

This compound is effective in targeting resistant cancer types, such as non–small cell lung cancer (NSCLC) that exhibit resistance to epidermal growth factor receptor (EGFR) inhibitors. It binds strongly to HSP90 in erlotinib-resistant NSCLC cells and exhibits antiproliferative activity in these cell lines. The drug can inhibit tumor growth and prolong survival in various tumor models, including those with primary or acquired resistance to EGFR inhibitor therapy (Bao et al., 2009).

3. Overcoming Drug Resistance

This compound has been found to reverse resistance to platinum drugs in cancer cells. It circumvents resistance through mechanisms such as inhibition of ABCC2 and DNA repair while inducing cell cycle arrest. This indicates its potential as a resistance reversal agent for combination cancer chemotherapy, especially significant in the context of platinum (Pt)-based anticancer drugs (To & Fu, 2018).

4. Efficacy in Hematological Malignancies

In hematological malignancies, this compound shows promise by targeting not only cancer cells but also the tumor microenvironment. It is effective against chronic lymphocytic leukemia (CLL), impairing cytokine and chemokine production by immune cells in the tumor microenvironment, thereby blocking multiple pro-survival signals and abrogating microenvironment protection in CLL (Chen et al., 2018).

5. Therapeutic Potential in Various Cancers

Studies have shown this compound's potential in treating various cancers, including pancreatic adenocarcinoma, acute myeloid leukemia, and B-cell lymphoma. It targets multiple pathways and induces apoptosis, particularly by downregulating MYC, a common driver in human cancers. Its dual inhibition of HDAC and PI3K enhances therapeutic activity against these cancers, making it a valuable therapeutic option (Sun et al., 2016).

Propiedades

IUPAC Name

N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJZFXHSPBBPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1235449-52-1
Record name BEBT-908
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEBT-908 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CUDC-908
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
CUDC-908
Reactant of Route 3
Reactant of Route 3
CUDC-908
Reactant of Route 4
Reactant of Route 4
CUDC-908
Reactant of Route 5
Reactant of Route 5
CUDC-908
Reactant of Route 6
Reactant of Route 6
CUDC-908

Q & A

Q1: What are the molecular targets of BEBT-908 and how does this dual inhibition contribute to its anticancer activity?

A1: BEBT-908 is a dual inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Histone deacetylases (HDACs) [, ]. This dual targeting mechanism is crucial for its potent anticancer effects.

    Q2: How does BEBT-908 induce immunogenic ferroptosis, and how does this mechanism potentiate cancer immunotherapy?

    A2: Research indicates that BEBT-908 triggers immunogenic ferroptosis in cancer cells through a multi-step process []:

      Q3: What types of cancers have shown sensitivity to BEBT-908 in preclinical studies?

      A3: Preclinical studies have demonstrated that BEBT-908 exhibits potent antitumor activity against various cancer types. These include:

      • Diffuse large B-cell lymphoma (DLBCL) []
      • Primary central nervous system lymphoma (PCNSL) []

      Descargo de responsabilidad e información sobre productos de investigación in vitro

      Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.